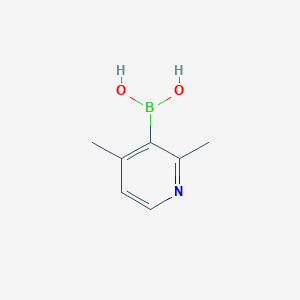2,4-Dimethylpyridine-3-boronic acid
CAS No.: 1029654-16-7
Cat. No.: VC3782966
Molecular Formula: C7H10BNO2
Molecular Weight: 150.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1029654-16-7 |
|---|---|
| Molecular Formula | C7H10BNO2 |
| Molecular Weight | 150.97 g/mol |
| IUPAC Name | (2,4-dimethylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 |
| Standard InChI Key | BDNGENSUAQQEKF-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CN=C1C)C)(O)O |
| Canonical SMILES | B(C1=C(C=CN=C1C)C)(O)O |
Introduction
Chemical Properties and Structure
2,4-Dimethylpyridine-3-boronic acid is characterized by its specific molecular structure containing a pyridine ring with methyl groups at positions 2 and 4, and a boronic acid group at position 3. The chemical and physical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,4-Dimethylpyridine-3-Boronic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 1029654-16-7 |
| Molecular Formula | C₇H₁₀BNO₂ |
| Molecular Weight | 150.97 g/mol |
| Appearance | Powder |
| Storage Conditions | -20°C, sealed storage, away from moisture |
| Solubility | Variable in different solvents |
The compound's structure features a nitrogen-containing heterocyclic ring with two methyl substituents and a boronic acid group (B(OH)₂) that serves as a key functional site for various chemical reactions . The boronic acid moiety is particularly important for its reactivity in coupling reactions and other synthetic applications.
Applications in Research and Development
2,4-Dimethylpyridine-3-boronic acid has several significant applications in chemical research and pharmaceutical development, based on its chemical reactivity and structural features.
Synthetic Chemistry Applications
The primary application of 2,4-dimethylpyridine-3-boronic acid is in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid partner for carbon-carbon bond formation. This reaction is especially valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and biologically active compounds .
The boronic acid functional group allows this compound to participate in various transformations:
-
Cross-coupling reactions to form new carbon-carbon bonds
-
Conversion to other functional groups through the manipulation of the boronic acid moiety
-
Serving as a building block in the synthesis of more complex pyridine derivatives
Pharmaceutical Research
In pharmaceutical research, 2,4-dimethylpyridine-3-boronic acid serves as an important building block for the synthesis of drug candidates. The compound's applications extend to multiple therapeutic areas, including:
-
Cancer research
-
Infectious disease treatments
-
Autoimmune disease therapies
-
Diabetes management
-
Cardiovascular disease interventions
The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds. The additional boronic acid functionality provides a chemical handle for further derivatization and optimization of drug-like properties.
Related Compounds and Structural Analogs
Several structural analogs of 2,4-dimethylpyridine-3-boronic acid exist with varying substitution patterns on the pyridine ring. These compounds share similar chemical properties but may exhibit different reactivity or biological activity profiles. Table 2 presents a comparison of 2,4-dimethylpyridine-3-boronic acid with some of its structural analogs.
Table 2: Comparison of 2,4-Dimethylpyridine-3-Boronic Acid with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,4-Dimethylpyridine-3-boronic acid | 1029654-16-7 | C₇H₁₀BNO₂ | 150.97 |
| (2,3-Dimethylpyridin-4-yl)boronic acid | 1246829-05-9 | C₇H₁₀BNO₂ | 150.97 |
| 2,5-Dimethylpyridine-3-boronic acid | 1029654-18-9 | C₇H₁₀BNO₂ | 150.97 |
| (2,4,6-Trimethylpyridin-3-yl)boronic acid | 1029654-17-8 | C₈H₁₂BNO₂ | 165.00 |
| 6-Bromo-2,4-dimethylpyridine-3-boronic acid | 1072944-23-0 | C₇H₉BBrNO₂ | 229.87 |
These structural variations can significantly affect the reactivity and applications of the compounds. For instance, the position of the methyl groups on the pyridine ring can influence the electron density distribution, affecting the reactivity of the boronic acid group in coupling reactions .
The brominated derivative, 6-bromo-2,4-dimethylpyridine-3-boronic acid, represents a further functionalized variant that offers additional possibilities for chemical transformations through the reactive bromo substituent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume